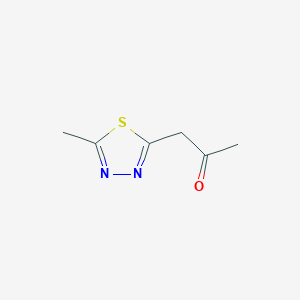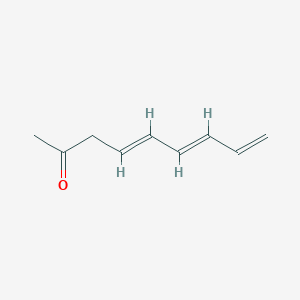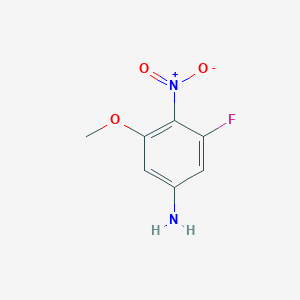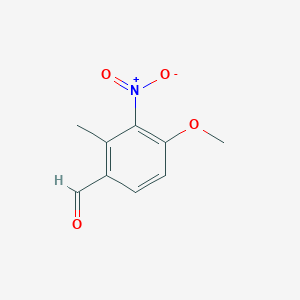![molecular formula C10H9N3O3 B6601868 methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2090774-49-3](/img/structure/B6601868.png)
methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, often referred to as M3FMP, is an organic compound with a wide variety of applications in scientific research. It has been used in a number of studies to explore the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
M3FMP has been studied extensively in the field of scientific research. It has been used to investigate the biochemical and physiological effects of various compounds, as well as to study the mechanism of action of drugs and other compounds. It has also been used to explore the effects of environmental toxins on the body, as well as to study the effects of genetic mutations.
Wirkmechanismus
M3FMP has been found to interact with a number of different proteins in the body. It has been shown to inhibit the activity of cyclin-dependent kinases, which are important regulators of cell cycle progression. It has also been found to inhibit the activity of other proteins involved in cell cycle regulation, such as the cyclin-dependent kinase inhibitor p21. M3FMP has also been found to interact with proteins involved in DNA replication and repair, as well as proteins involved in apoptosis.
Biochemical and Physiological Effects
M3FMP has been studied for its effects on a variety of biochemical and physiological processes. It has been found to inhibit the growth of cancer cells and to induce apoptosis in a variety of cell types. It has also been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, and to reduce inflammation. In addition, it has been found to inhibit the activity of enzymes involved in the synthesis of cholesterol, and to reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
M3FMP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms, making it suitable for a variety of applications. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that M3FMP can be toxic at high concentrations, and should be used with caution in laboratory experiments.
Zukünftige Richtungen
M3FMP has a wide variety of potential applications in scientific research. It has been studied for its effects on a number of biochemical and physiological processes, and could potentially be used to develop new treatments for a variety of diseases. It could also be used to study the effects of environmental toxins on the body, as well as to explore the effects of genetic mutations. Additionally, it could be used to study the mechanism of action of drugs and other compounds, as well as to explore the effects of various compounds on the body.
Synthesemethoden
M3FMP can be synthesized through a variety of methods, including the reaction of 5-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with methyl iodide, followed by treatment with sodium hydroxide and formaldehyde. This method has been used to synthesize M3FMP in high yields and with excellent purity.
Eigenschaften
IUPAC Name |
methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6-8(5-14)9-11-3-7(10(15)16-2)4-13(9)12-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOYOHLYMGRQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)
![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)





![4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole](/img/structure/B6601877.png)

![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)
